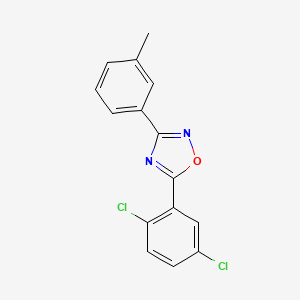
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as DCMO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCMO is a heterocyclic compound that contains an oxadiazole ring, which makes it a unique and interesting molecule. In
Applications De Recherche Scientifique
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications, including its potential use as an anti-inflammatory agent, anticancer agent, and antimicrobial agent. Studies have shown that 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has shown antimicrobial activity against various bacteria and fungi.
Mécanisme D'action
The mechanism of action of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood, but studies have suggested that it may act through various pathways. 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a crucial role in the inflammatory response. 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
Studies have shown that 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has various biochemical and physiological effects. 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been found to inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. Additionally, 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and anticancer activity. 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also shown antimicrobial activity against various bacteria and fungi, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its complex synthesis method, which requires careful control of reaction conditions to obtain a pure product.
Orientations Futures
There are various future directions for the study of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential direction is to investigate the potential use of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole as a neuroprotective agent. Studies have shown that 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has antioxidant activity, which may protect neurons from oxidative stress. Another potential direction is to investigate the potential use of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in the treatment of inflammatory bowel disease (IBD). Studies have shown that 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has anti-inflammatory activity, which may be beneficial in the treatment of IBD. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and its potential applications in various fields.
Conclusion
In conclusion, 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a unique and interesting molecule that has shown promising results in various scientific research applications. Its potent anti-inflammatory and anticancer activity, as well as its antimicrobial activity, make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand the mechanism of action of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and its potential applications in various fields.
Méthodes De Synthèse
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through various methods, including the reaction of 2,5-dichlorobenzoic acid and 3-methylphenyl hydrazine in the presence of thionyl chloride. Another method involves the reaction of 2,5-dichlorobenzoyl chloride and 3-methylphenyl hydrazine in the presence of triethylamine. The synthesis of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a complex process that requires careful control of reaction conditions to obtain a pure product.
Propriétés
IUPAC Name |
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-3-2-4-10(7-9)14-18-15(20-19-14)12-8-11(16)5-6-13(12)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRTZEDMYVTOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5771194.png)
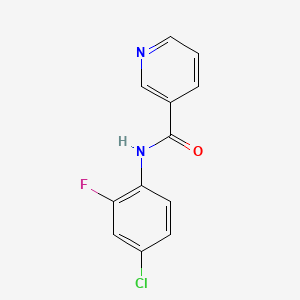
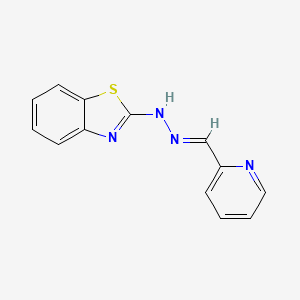
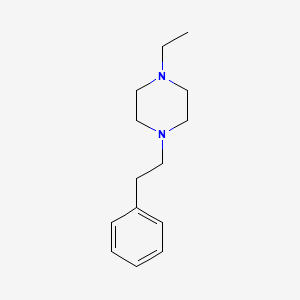

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5771243.png)

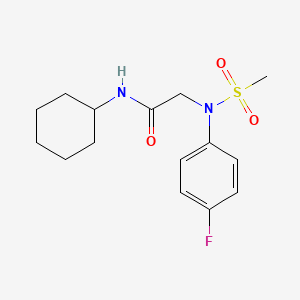
![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)
![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)
![methyl 2-[methyl(3-nitrobenzoyl)amino]benzoate](/img/structure/B5771282.png)
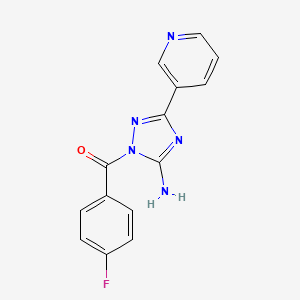
![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5771319.png)